

# Preclinical Toxicology of Algestone Acetophenide: A Technical Guide

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## Compound of Interest

Compound Name: **Algestone**

Cat. No.: **B1665699**

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Disclaimer: This document summarizes publicly available information on the preclinical toxicology of **Algestone** acetophenide (also known as dihydroxyprogesterone acetophenide or DHPA). It is intended for informational purposes for a scientific audience. A significant portion of the detailed quantitative data from original preclinical toxicology studies on **Algestone** acetophenide is not publicly available. The development of an injectable contraceptive containing this compound was discontinued in the late 1960s by its original developer due to toxicological findings in animals<sup>[1]</sup>. While the relevance of these findings to humans has been questioned, the lack of accessible detailed study reports necessitates a cautious interpretation<sup>[1]</sup>. This guide provides available data and outlines standard toxicological testing protocols relevant to synthetic progestins.

## Executive Summary

**Algestone** acetophenide is a synthetic progestin that has been used in combined injectable contraceptives. Its preclinical safety profile is notable for significant toxicological findings in animal studies, which ultimately led to the halt of its development in some regions<sup>[1]</sup>. These findings included pituitary hyperplasia in rats, mammary tumors in beagle dogs, and uterine swellings in animals<sup>[1]</sup>. However, extensive clinical use in humans has not demonstrated similar toxicity or tumorigenicity, raising questions about the translational relevance of the animal models used<sup>[1]</sup>. This guide synthesizes the limited available preclinical data for

**Algestone** acetophenide and provides context by describing standard toxicological evaluation protocols for synthetic progestins.

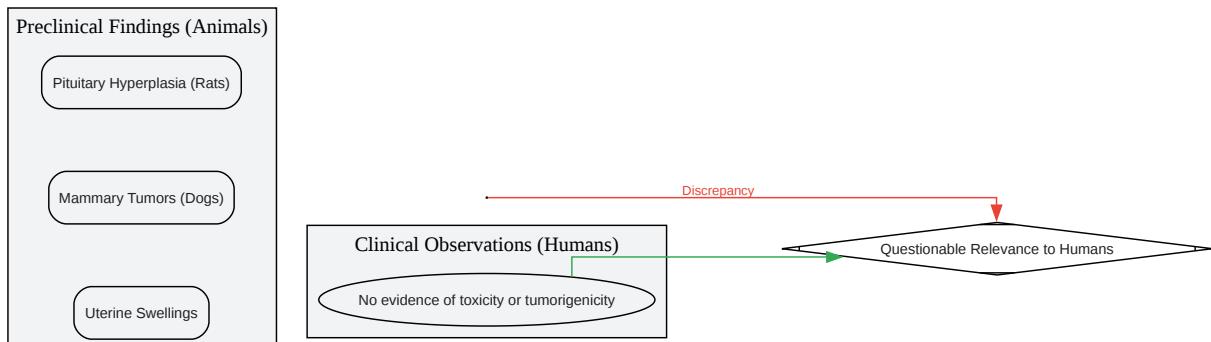
## Historical Toxicological Findings

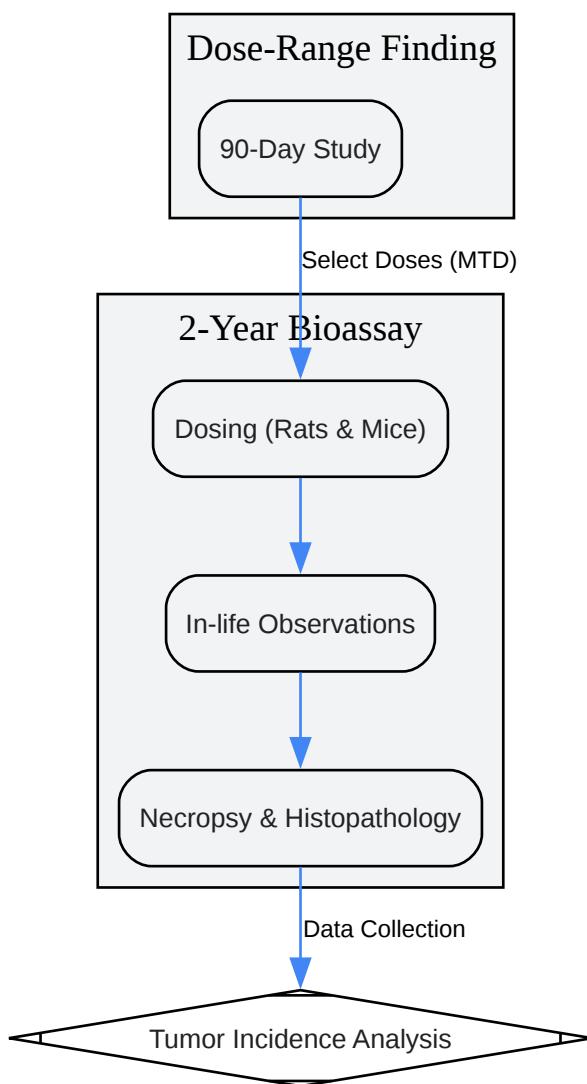
The primary preclinical safety concerns for **Algestone** acetophenide arose from studies conducted in the 1960s. While the detailed quantitative data from these studies are not readily available in the public domain, the key findings that led to the discontinuation of its development by Squibb are summarized below.

Species	Finding
Rat	Pituitary Hyperplasia
Beagle Dog	Mammary Tumors
Not Specified	Uterine Swellings

A summary of historical toxicological findings for **Algestone** acetophenide.

It is crucial to note that despite these findings in laboratory animals, long-term clinical studies in women using a combination of **Algestone** acetophenide and estradiol enantate have not reported a similar profile of toxicity or tumorigenicity. This discrepancy highlights the complexities of interspecies extrapolation in toxicology.





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## References

- 1. Estradiol enantate/algestone acetophenide - Wikipedia [en.wikipedia.org]
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